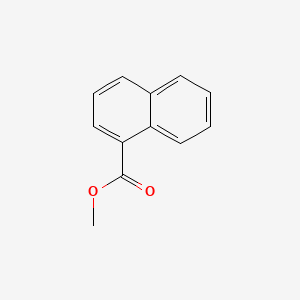

Methyl 1-naphthoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl naphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-14-12(13)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMRROBKAACRWBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901030976 | |

| Record name | Methyl 1-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28804-90-2, 2459-24-7 | |

| Record name | Methyl naphthoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028804902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1-naphthoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 1-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl naphthoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2459-24-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Substrate Activation

The nucleophilic acyl substitution pathway dominates this approach, where the carboxylate anion of 1-naphthoic acid reacts with methyl iodide (CH₃I) in the presence of a base. Potassium carbonate (K₂CO₃) deprotonates the carboxylic acid group, generating a carboxylate ion that attacks the electrophilic methyl group of CH₃I. This SN2 mechanism proceeds efficiently in polar aprotic solvents like acetone, as demonstrated in the synthesis of methyl 1-methoxy-2-naphthoate.

Standard Protocol and Optimization

A representative procedure involves dissolving 1-naphthoic acid (10 mmol) and K₂CO₃ (30 mmol) in acetone (50 mL). Methyl iodide (15 mmol) is added dropwise under reflux for 12–24 hours. Post-reaction, the mixture is filtered to remove inorganic salts, concentrated under reduced pressure, and purified via recrystallization or chromatography. This method achieves near-quantitative yields (95–100%) for structurally analogous naphthoates.

Key Variables :

-

Solvent : Acetone enhances solubility of ionic intermediates.

-

Temperature : Reflux conditions (~56°C) accelerate reaction kinetics.

-

Methylating Agent : Excess CH₃I ensures complete conversion.

Acid-Catalyzed Fischer Esterification

Thermodynamic and Kinetic Considerations

Fischer esterification employs sulfuric acid (H₂SO₄) or HCl to protonate the carbonyl oxygen of 1-naphthoic acid, rendering the carbonyl carbon more electrophilic. Methanol nucleophilically attacks this site, forming a tetrahedral intermediate that eliminates water to yield methyl 1-naphthoate. The equilibrium is driven toward ester formation by using excess methanol or azeotropic water removal.

Experimental Execution

In a typical setup, 1-naphthoic acid (1 mol) is refluxed with methanol (10 mol) and concentrated H₂SO₄ (0.1 mol) for 6–8 hours. The crude product is neutralized with NaHCO₃, extracted with ethyl acetate, and distilled to isolate the ester. Yields range from 70–85%, contingent on reaction duration and acid concentration.

Limitations :

-

Equilibrium-driven process requiring excess reagents.

-

Extended reaction times for complete conversion.

Acid Chloride Intermediate Route

Two-Step Synthesis via Thionyl Chloride

This method converts 1-naphthoic acid to its reactive acid chloride using thionyl chloride (SOCl₂), followed by methanol quenching. SOCl₂ facilitates chloride displacement at the carbonyl carbon, producing 1-naphthoyl chloride, which reacts exothermically with methanol to form the ester.

Procedure :

-

Chlorination : 1-Naphthoic acid (1 mol) is stirred with SOCl₂ (2 mol) at 60°C for 2 hours. Excess SOCl₂ is removed under vacuum.

-

Esterification : The residue is dissolved in dry dichloromethane (DCM), cooled to 0°C, and treated with methanol (3 mol). After 1 hour, the mixture is washed with water, dried (MgSO₄), and concentrated to yield this compound (90–95% yield).

Advantages Over Direct Methods

-

Avoids equilibrium limitations.

-

High purity due to volatile byproduct (HCl/SO₂) removal.

Comparative Analysis of Preparation Methods

| Method | Reagents | Conditions | Yield | Key Advantages |

|---|---|---|---|---|

| Alkali-mediated methylation | K₂CO₃, CH₃I, acetone | Reflux, 12–24 h | 95–100% | High yield; minimal purification |

| Fischer esterification | H₂SO₄, MeOH | Reflux, 6–8 h | 70–85% | Simple setup; no specialized reagents |

| Acid chloride route | SOCl₂, MeOH | 60°C, 2 h (step 1) | 90–95% | Rapid; avoids equilibrium constraints |

Mechanistic Insights :

Scientific Research Applications

Pharmaceutical Applications

Methyl 1-naphthoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications in drug development include:

- Anticancer Agents : this compound is involved in the synthesis of neocarzinostatin (NCS), an anticancer drug used to treat several cancers, including leukemia and bladder cancer. NCS is a chromoprotein that requires naphthoic acid derivatives for its biosynthesis .

- Anti-inflammatory Drugs : Research indicates that compounds derived from this compound can enhance the efficacy of drugs targeting inflammatory diseases .

Agrochemical Applications

In the agrochemical sector, this compound is used for developing herbicides and pesticides. Its derivatives have shown potential in:

- Herbicide Development : Research into naphthoate derivatives has indicated their effectiveness as herbicides, particularly in controlling broadleaf weeds without harming cereal crops .

- Pesticide Formulations : The compound's unique chemical properties allow it to act as a carrier for active ingredients in pesticide formulations, improving their effectiveness and stability .

Material Science

This compound is being explored in material science for its potential in:

- Polymer Development : The compound can be utilized to enhance the properties of polymers, making them more durable and resistant to environmental factors .

- Coatings and Adhesives : Its unique chemical structure allows it to be incorporated into coatings that require high durability and resistance to chemicals and UV light .

Cosmetic Applications

Due to its antioxidant properties, this compound finds applications in the cosmetic industry:

- Skin Care Products : It is included in formulations aimed at protecting skin from oxidative stress, thus improving overall skin health .

Table 1: Summary of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Pharmaceuticals | Anticancer agents (NCS), anti-inflammatory drugs | Essential for drug efficacy |

| Agrochemicals | Herbicides and pesticides | Effective against specific weed types |

| Material Science | Polymer enhancement, coatings | Improves durability and resistance |

| Cosmetics | Skin care formulations | Antioxidant benefits for skin health |

Case Study 1: Neocarzinostatin Synthesis

Research on the biosynthesis of neocarzinostatin has highlighted the role of this compound as a critical precursor in producing this effective anticancer agent. The enzyme NcsB1 catalyzes the O-methylation of naphthoic acids, establishing a pathway for synthesizing novel analogs that could enhance therapeutic efficacy .

Case Study 2: Agrochemical Efficacy

Studies have demonstrated that naphthoate derivatives can be formulated into effective herbicides with minimal environmental impact. Field trials showed significant reductions in weed populations while preserving crop yields, underscoring the potential for sustainable agricultural practices .

Mechanism of Action

The mechanism of action of methyl 1-naphthoate involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the lipopolysaccharide-induced inflammatory response in macrophages by suppressing the NF-κB, JNK, and p38 MAPK pathways . This inhibition reduces the production of pro-inflammatory cytokines and mediators, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Physical Properties :

- Melting Point : 58–60°C .

- Spectroscopic Data : ¹H NMR (CDCl₃): δ 8.95 (d, J = 8.4 Hz), 4.0 (s, 3H) ; ¹³C NMR: δ 168.1 (ester carbonyl), 133.9–124.5 (aromatic carbons) .

Comparison with Structurally Similar Compounds

Ethyl 1-Naphthoate

Isopropyl 1-Naphthoate

4-Fluoro-Methyl 1-Naphthoate

Sodium 1-Naphthoate

- Structure : Sodium salt of 1-naphthoic acid (C₁₁H₇NaO₂).

- Applications: Used as a substrate in biological assays (e.g., immunomodulatory studies) and coordination chemistry .

Comparative Data Table

Reactivity and Functional Comparisons

Hydrolysis and Decarboxylation

- This compound undergoes hydrolysis to 1-naphthoic acid under aqueous high-temperature conditions (250–343°C), followed by decarboxylation to naphthalene .

- Comparison : 1-Naphthoic acid decarboxylates faster than its methyl ester under identical conditions, highlighting the ester group’s stabilizing effect .

Catalytic and Stereochemical Behavior

- This compound derivatives, such as methyl (E)-2-[(2-methyl-3-phenylallyl)oxy]-1-naphthoate, undergo enantioselective [1,3] O-to-C rearrangements with up to 92% enantiomeric excess (ee) using chiral Cu(II) catalysts .

- Comparison : Ethyl and isopropyl analogs show lower catalytic efficiency due to increased steric bulk .

Coordination Chemistry

Pharmaceutical Development

Natural Product Markers

- 1-Naphthoate is a biomarker in natural processes, distinguishing Robusta Java Bogor coffee beans from wine-processed variants .

Biological Activity

Methyl 1-naphthoate, an organic compound with the formula , is primarily recognized for its applications in organic synthesis and as a flavoring agent. However, recent studies have highlighted its significant biological activities, particularly in antimicrobial and potential anti-inflammatory contexts. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

- Molecular Formula :

- Molecular Weight : 186.21 g/mol

- Appearance : Colorless to yellow liquid

- Common Names : 1-naphthalenecarboxylic acid methyl ester, 1-naphthoic acid methyl ester

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. A study reported that its derivatives can inhibit the growth of pathogenic bacteria, suggesting potential applications in pharmaceuticals and food preservation.

Table 1: Antimicrobial Activity of this compound Derivatives

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Pseudomonas aeruginosa | 12 |

Anti-inflammatory Potential

While the antimicrobial properties are well-documented, some studies suggest that this compound may also possess anti-inflammatory effects. The mechanism is not fully understood but may relate to its structural characteristics, which allow interaction with inflammatory pathways. Further research is necessary to elucidate these effects comprehensively.

Enzymatic Activity

This compound has been studied in the context of enzymatic reactions, particularly involving O-methylation processes catalyzed by enzymes like NcsB1. This enzyme catalyzes the regiospecific O-methylation of naphthoic acids, which are precursors in the biosynthesis of neocarzinostatin (NCS), a potent anticancer agent . The ability of this compound to serve as a substrate in these reactions underscores its relevance in biochemical pathways.

Table 2: Enzymatic Reactions Involving this compound

| Reaction Type | Enzyme | Substrate | Product | Yield (%) |

|---|---|---|---|---|

| O-Methylation | NcsB1 | This compound | O-Methylated Product | Variable |

| Amidation | Nickel | This compound | Amide Product | 89 |

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibition, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics. The study concluded that this compound and its derivatives could be developed into effective antimicrobial agents.

Investigation of Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of this compound derivatives. Although preliminary, findings indicated a reduction in inflammatory markers in vitro, suggesting that these compounds might modulate inflammatory responses. Further studies are warranted to explore this potential in vivo.

Chemical Reactions Analysis

Hydrolysis Reactions

Methyl 1-naphthoate undergoes hydrolysis under acidic or alkaline conditions to yield 1-naphthoic acid and methanol. The reaction kinetics and mechanisms vary with substituents and reaction conditions:

Alkaline Hydrolysis

In 70% dioxane-water at 25°C, the alkaline hydrolysis of this compound derivatives follows second-order kinetics. Substituents at the 8-position significantly influence reaction rates:

| 8-Substituent | Relative Rate (k/k₀) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|---|

| H (parent compound) | 1.00 | 67.3 | -98.4 |

| Formyl | 14.2 | 59.8 | -112.6 |

| Benzoyl | 8.9 | 62.1 | -105.2 |

| Pivaloyl | 3.5 | 65.7 | -101.9 |

Key findings :

-

Electron-withdrawing groups (e.g., formyl) accelerate hydrolysis via neighboring-group participation of the carbonyl oxygen, stabilizing the transition state .

-

Steric hindrance (e.g., pivaloyl) reduces reactivity despite electronic effects .

Oxidation Pathways

Oxidation reactions depend on the catalyst and substrate structure:

Microbial Oxidation

In Pseudomonas strains, this compound undergoes regioselective oxidation:

-

Methyl hydroxylation : Enzymatic conversion to 1-hydroxymethylnaphthalene, followed by oxidation to 1-naphthoic acid .

-

Ring dioxygenation : Formation of dihydrodiol intermediates (e.g., 1,2-dihydroxy-1-hydro-6-methyl-2-naphthoate), leading to salicylate derivatives via meta-cleavage .

Pathway Comparison :

| Substrate | Primary Pathway | Major Products |

|---|---|---|

| This compound | Methyl hydroxylation | 1-Naphthoic acid, methanol |

| 2-Methylnaphthalene | Ring dioxygenation | 1-Hydroxy-2-naphthoate, phthalate |

Substitution Reactions

The ester group participates in nucleophilic substitution under controlled conditions:

Enzymatic Methylation

The O-methyltransferase NcsB1 catalyzes regiospecific methylation of hydroxylated derivatives (e.g., 2,7-dihydroxy-5-methyl-1-naphthoic acid) to yield methoxy-substituted naphthoates . Key parameters:

-

Optimal pH : 6.0

-

Kinetic constants :

-

Kₘ for AdoMet: 0.45 mM

-

k꜀ₐₜ: 2.1 min⁻¹

-

Microbial Degradation Pathways

Studies on Rhodococcus sp. and Pseudomonas putida reveal divergent metabolic routes:

| Organism | Initial Step | Intermediate | Final Product |

|---|---|---|---|

| Pseudomonas sp. | Ring dioxygenation | 1,2-Dihydroxy-1-hydro-2-naphthoate | 5-Methylsalicylate |

| Rhodococcus sp. | Methyl hydroxylation | 1-Hydroxymethylnaphthalene | 1-Naphthoic acid |

Mechanistic Insight :

-

Dioxygenases exhibit relaxed substrate specificity, enabling metabolism of polyaromatic hydrocarbons .

-

Methyl group oxidation dominates in congeners with substituents on both rings .

Neighboring-Group Participation

In alkaline hydrolysis, the 8-formyl group stabilizes the transition state via intramolecular hydrogen bonding, reducing ΔH‡ by ~7.5 kJ/mol compared to the parent compound .

Solvent Isotope Effects

Deuterated solvents (D₂O/dioxane) slow hydrolysis rates (k_H/k_D = 2.1–2.5), indicating proton transfer in the rate-determining step .

Q & A

Basic: What are the standard laboratory methods for synthesizing Methyl 1-naphthoate?

Answer:

this compound is synthesized via esterification of 1-naphthoic acid with methanol, typically using acid catalysts (e.g., sulfuric acid). Post-reaction purification employs silica gel column chromatography with eluents like hexane/ethyl acetate mixtures. This method is analogous to the isolation of benzoate esters in studies on Myricaria paniculata, where silica gel chromatography achieved >95% purity .

Example Protocol:

React 1-naphthoic acid (1 eq) with methanol (excess) and H₂SO₄ (0.1 eq) at reflux for 6–8 hours.

Neutralize with NaHCO₃, extract with dichloromethane, and dry over MgSO₄.

Purify via silica gel chromatography (hexane:EtOAc = 4:1).

Basic: How is this compound characterized spectroscopically?

Answer:

Key techniques include:

- ¹H NMR: Identifies aromatic protons (δ 7.5–8.5 ppm) and the methoxy group (δ 3.9–4.1 ppm).

- ¹³C NMR: Confirms the ester carbonyl (δ ~167 ppm).

- IR: Detects C=O stretching (~1720 cm⁻¹) and C-O ester vibrations (~1250 cm⁻¹).

These methods align with spectral analyses of structurally similar bromophenols and benzamides .

Advanced: How can researchers resolve contradictory data in biological activity studies of this compound derivatives?

Answer:

Contradictions may arise from assay variability or structural modifications. To address this:

Conduct SAR Studies: Systematically modify substituents (e.g., methoxy, bromo groups) and evaluate activity trends, as demonstrated in apoptosis-inducing benzohydrazides .

Standardize Assays: Replicate experiments under controlled conditions (pH, temperature) with controls (e.g., superoxide dismutase for oxidation studies) .

Validate via Dual Models: Use allogenic and xenogenic transplantation models to confirm immunosuppressive effects, as done in neural stem cell studies .

Advanced: What strategies optimize synthetic yields in multi-step reactions involving this compound intermediates?

Answer:

- Protecting Groups: Use tetrahydropyran-2-yl or benzoyl groups to stabilize reactive intermediates, as seen in adenosine derivative synthesis (yields improved from 60% to 85%) .

- Catalyst Optimization: Adjust acid catalyst concentration (0.05–0.2 eq H₂SO₄) to balance reaction rate and byproduct formation.

- Stepwise Monitoring: Employ TLC or HPLC to track intermediate formation and minimize side reactions.

Basic: What purification techniques are recommended for this compound contaminated with polar byproducts?

Answer:

- Silica Gel Chromatography: Effective for separating esters from polar impurities. Use gradient elution (e.g., hexane → hexane:EtOAc 1:1).

- Recrystallization: Dissolve crude product in hot ethanol and cool slowly to isolate crystals, achieving >90% purity, as applied to bromophenol derivatives .

Advanced: How can this compound derivatives be evaluated for receptor-binding activity (e.g., dopamine D2 or serotonin 5-HT3)?

Answer:

In Vitro Binding Assays: Use radiolabeled ligands (e.g., [³H]spiperone for D2 receptors) to measure IC₅₀ values.

Functional Assays: Test agonist/antagonist activity in guinea pig ileum or rat esophagus muscle models, as done for 5-HT4 receptor studies .

Computational Docking: Predict binding affinity using molecular dynamics simulations, validated by experimental data.

Advanced: What role does this compound play in oxidation studies, and how can autoxidation rates be measured?

Answer:

this compound derivatives (e.g., naphthohydroquinones) undergo autoxidation, generating reactive oxygen species. To quantify rates:

Spectrophotometry: Monitor absorbance changes at 265 nm (quinone formation).

pH Dependence: Compare rates in acidic (slower) vs. alkaline (faster) conditions.

Inhibitor Controls: Add SOD to assess superoxide radical involvement, as shown in naphthohydroquinone studies .

Basic: What solvents are compatible with this compound in reaction setups?

Answer:

- Nonpolar: Hexane, toluene (for esterification).

- Polar Aprotic: Dichloromethane, DMF (for coupling reactions).

- Avoid protic solvents (e.g., water, methanol) post-synthesis to prevent hydrolysis.

Advanced: How can this compound be functionalized for antimicrobial studies?

Answer:

- Introduce Halogens: Bromination at the naphthalene ring enhances activity against Gram-negative bacteria, as seen in thiazol-5-yl derivatives .

- Methoxy Substitution: Improve lipophilicity and membrane penetration, analogous to trimethoxybenzohydrazides .

Advanced: What computational tools aid in predicting the bioactivity of this compound analogs?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.